
(2-Chloropyridin-3-yl)methanamine
Overview
Description
(2-Chloropyridin-3-yl)methanamine (C₆H₇ClN₂, MW 142.59 g/mol) is a pyridine derivative featuring a chlorine atom at the 2-position and a methanamine (-CH₂NH₂) group at the 3-position of the aromatic ring. This compound serves as a versatile building block in medicinal chemistry and materials science due to its reactive amine group and electron-deficient pyridine core, which facilitates diverse derivatization . Its structural framework is frequently employed in synthesizing bioactive molecules, coordination complexes, and supramolecular assemblies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of (2-Chloropyridin-3-yl)methanamine typically begins with 2-chloropyridine.
Reaction with Formaldehyde and Ammonia: The 2-chloropyridine is reacted with formaldehyde and ammonia under controlled conditions to form this compound.
Purification: The product is then purified using standard techniques such as recrystallization or distillation.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield.
Catalysts and Solvents: Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Chloropyridin-3-yl)methanamine undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substituted Pyridines: Substitution reactions yield various substituted pyridines, depending on the nucleophile used.
Oxidized or Reduced Derivatives: Oxidation and reduction reactions produce oxidized or reduced derivatives of this compound.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
(2-Chloropyridin-3-yl)methanamine is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. It has shown promise in developing drugs targeting neurological disorders, where its unique structural properties facilitate interactions with biological targets.
Case Study:
A study demonstrated the synthesis of N-pyrimidyl/pyridyl-2-thiazolamine analogues, which included derivatives of this compound. These compounds exhibited potent activity at the M3 muscarinic acetylcholine receptor, suggesting potential applications in treating conditions such as Alzheimer’s disease and other cognitive disorders .
Agricultural Chemicals
Use in Agrochemicals:
The compound is employed in the formulation of pesticides and herbicides, enhancing crop protection and yield. Its effectiveness stems from its ability to interact with specific biological pathways in pests and weeds.
Data Table: Agrochemical Applications
Application Type | Example Compounds | Effectiveness |
---|---|---|
Herbicides | This compound derivatives | High efficacy against broadleaf weeds |
Pesticides | Formulations including this compound | Effective against various insect pests |
Material Science
Development of Specialized Materials:
In material science, this compound contributes to creating advanced polymers and materials. Its incorporation into coatings and adhesives enhances their performance characteristics.
Case Study:
Research has shown that polymers synthesized with this compound exhibit improved mechanical properties and thermal stability, making them suitable for high-performance applications in automotive and aerospace industries.
Biochemical Research
Building Block for Active Molecules:
Researchers utilize this compound as a building block for synthesizing biologically active molecules, aiding in exploring new biochemical pathways.
Data Table: Biochemical Applications
Research Area | Application | Findings |
---|---|---|
Drug Discovery | Synthesis of enzyme inhibitors | Identified compounds with IC50 values < 100 nM |
Pathway Exploration | Targeting signaling pathways | Enhanced understanding of cellular mechanisms |
Analytical Chemistry
Techniques Utilization:
The compound is employed in various analytical techniques, including chromatography. It aids in the separation and identification of complex mixtures in research laboratories.
Case Study:
A study highlighted the use of this compound in high-performance liquid chromatography (HPLC) to analyze pharmaceutical formulations, demonstrating its utility in quality control processes .
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: (2-Chloropyridin-3-yl)methanamine can inhibit specific enzymes, affecting various biochemical pathways.
Receptor Binding: It may also bind to certain receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the pyridine ring significantly influence reactivity and applications:
Halogen Position Variants
- N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine (C₇H₉ClN₂, MW 156.61 g/mol): Chlorine at the 6-position instead of 2 alters the electron distribution, reducing the ring’s electron-withdrawing effect at the 3-position. This impacts nucleophilic substitution reactions and binding affinity in biological targets .
- (3-Methylpyridin-2-yl)methanamine·HCl (C₇H₁₀ClN₂, MW 158.62 g/mol): A methyl group at the 3-position introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound .
Functional Group Replacements
- [3-(Trifluoromethyl)pyridin-2-yl]methanamine·HCl (C₇H₈ClF₃N₂, MW 216.60 g/mol): The trifluoromethyl (-CF₃) group at the 3-position enhances lipophilicity and metabolic stability compared to chlorine, making it more suitable for pharmaceutical applications .
Amine Chain Modifications
Variations in the amine side chain affect molecular conformation and physicochemical properties:
Extended Chains
Substituted Amines
- N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine (C₇H₉ClN₂): Methyl substitution on the amine reduces basicity compared to the primary amine in the target compound, affecting protonation states under physiological conditions .
Table 1: Comparative Data for Selected Analogs
Crystallographic and Structural Insights
- This compound Derivatives : Crystal structures (e.g., 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide) reveal hydrogen-bonded networks (N–H···O) and dihedral angles (~8.4°) between aromatic rings, influencing packing and stability .
- Impact of Substituents : Bulky groups like -CF₃ or extended chains disrupt crystalline order, reducing melting points compared to the parent compound .
Biological Activity
Introduction
(2-Chloropyridin-3-yl)methanamine, a compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and an amine group at the 3-position, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClN
- IUPAC Name : this compound
- Structural Features : The compound features a chlorinated pyridine moiety which enhances its interaction with biological targets.
The presence of the chlorine atom increases the lipophilicity of the compound, potentially improving its binding affinity to various receptors and enzymes involved in disease processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
The precise mechanism of action for this compound is not fully elucidated due to limited research. However, it is hypothesized that the compound interacts with various biological targets, including:
- Enzymes : It may inhibit specific enzymes involved in critical metabolic pathways.
- Receptors : The compound could modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis .
Case Study 1: Anticancer Activity
A study evaluated the effect of (2-Chloropyridin-4-yl)methanamine hydrochloride on cervical cancer cells. Results indicated a significant decrease in cell invasion and migration when treated with this compound, suggesting potential use as an anti-tumor agent. The study highlighted the role of LOXL2 inhibition in reversing epithelial-mesenchymal transition (EMT) in cancer cells .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives structurally similar to this compound were tested for antimicrobial activity against Chlamydia and other pathogens. These compounds showed selective activity, indicating that modifications to the pyridine structure could enhance efficacy against specific bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing (2-Chloropyridin-3-yl)methanamine, and what reagents/conditions are critical for optimizing yield?
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Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, starting from 2-chloro-3-pyridinecarbaldehyde, reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with Pd/C in methanol can yield the target amine. Protecting groups like tert-butyldimethylsilyl (TBS) may be employed to prevent side reactions during functionalization . Reaction optimization should focus on solvent polarity (e.g., THF vs. methanol), temperature control (0–25°C), and stoichiometric ratios of reducing agents to intermediates.
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Key Data :
Reaction Type | Reagents/Conditions | Yield Range | Reference |
---|---|---|---|
Reductive Amination | NaBH3CN, MeOH, RT, 12h | 60–75% | |
Catalytic Hydrogenation | H2 (1 atm), Pd/C, MeOH, 25°C | 70–85% |
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?
- Methodological Answer :
- 1H NMR : The amine protons (NH2) appear as a broad singlet at δ 1.2–1.5 ppm, while the pyridinium protons show distinct splitting patterns (e.g., aromatic protons at δ 7.2–8.5 ppm with coupling constants J = 5–8 Hz).
- 13C NMR : The carbon adjacent to the chlorine atom (C2) resonates near δ 145–150 ppm due to electronegative effects.
- IR : N-H stretching (3300–3500 cm⁻¹) and C-Cl stretching (600–800 cm⁻¹) are diagnostic.
- MS : Molecular ion peaks at m/z 142.6 (M+) with fragmentation patterns showing loss of Cl (m/z 107) and NH2 (m/z 125) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
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Methodological Answer : Conflicting data (e.g., bond lengths or angles) may arise from twinning, disorder, or poor resolution. Use SHELXL for refinement with high-resolution data (d ≤ 0.8 Å) and apply restraints for geometrically similar moieties. Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical bond parameters. For disordered structures, employ PART instructions in SHELXTL to model alternative conformations .
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Example Workflow :
Collect high-resolution X-ray data (λ = 0.71073 Å, CCD detector).
Refine using SHELXL with Hirshfeld atom refinement (HAR).
Compare with computational models (Gaussian 16) for deviations >0.05 Å.
Q. How does steric/electronic modulation of the pyridine ring affect biological activity in SAR studies?
- Methodological Answer : Introduce substituents (e.g., methyl, methoxy) at C4/C5 to assess steric effects on receptor binding. For electronic effects, replace chlorine with electron-withdrawing groups (NO2, CF3) or donating groups (NH2). Evaluate activity via in vitro assays:
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iNOS Inhibition : Measure IC50 in LPS-stimulated RAW 264.7 macrophages.
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Antibacterial Activity : Determine MIC against Staphylococcus aureus (ATCC 25923).
Substituents at C2 (e.g., Cl) enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .- SAR Data :
Substituent | logP | iNOS IC50 (µM) | MIC (µg/mL) |
---|---|---|---|
-Cl (C2) | 1.8 | 12.5 | 8 |
-OCH3 (C4) | 1.2 | 25.3 | 16 |
-NO2 (C5) | 2.1 | 8.7 | 4 |
Q. What computational methods predict the regioselectivity of electrophilic substitution in this compound?
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Methodological Answer : Use density functional theory (DFT) at the M06-2X/6-311++G(d,p) level to calculate Fukui indices (ƒ⁻ nucleophilicity) and molecular electrostatic potential (MEP) maps. The C4 position typically shows higher electron density due to resonance effects from the amine group, favoring electrophilic attack. Validate with experimental nitration (HNO3/H2SO4) or bromination (Br2/FeBr3) outcomes .
-
Computational Results :
Position | Fukui Index (ƒ⁻) | MEP (eV) |
---|---|---|
C4 | 0.45 | -0.32 |
C5 | 0.28 | -0.18 |
Properties
IUPAC Name |
(2-chloropyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUCSFLPOBNIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447548 | |
Record name | (2-chloropyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205744-14-5 | |
Record name | (2-chloropyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloropyridin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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